molecular formula C11H19NO3 B2723245 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone CAS No. 2034614-14-5

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone

Cat. No.: B2723245
CAS No.: 2034614-14-5
M. Wt: 213.277
InChI Key: MBHTVNXTKLILLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone is a synthetic organic compound featuring a pyrrolidine ring, a cyclopropylmethoxy group, and a methoxyethanone moiety

Preparation Methods

The synthesis of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity . The exact pathways and targets involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-methoxyethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-14-8-11(13)12-5-4-10(6-12)15-7-9-2-3-9/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHTVNXTKLILLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCC(C1)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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